molecular formula C11H14N2O9 B1472519 5-Carboxyhydroxymethyluridine CAS No. 934743-11-0

5-Carboxyhydroxymethyluridine

Cat. No. B1472519
CAS RN: 934743-11-0
M. Wt: 318.24 g/mol
InChI Key: VGHXKGWSRNEDEP-OJKLQORTSA-N
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Description

5-Carboxyhydroxymethyluridine is a paramount biomedical compound with extraordinary potential in research of viral infections and various forms of malignancies . Its intrinsic antiviral efficacy is attributed to its ability to impede viral replication . It is a naturally occurring modified nucleoside in RNA that assists in RNA stability, folding, and other functions .


Synthesis Analysis

Two novel methods for the preparation of the virtually equimolar mixtures of (S)- and ®-diastereomers of 5-methoxycarbonylhydroxymethyluridine (mchm5U) have been developed . The NMR data provided in the research paper could be useful for further synthesis analysis.


Molecular Structure Analysis

The molecular structure of 5-Carboxyhydroxymethyluridine is complex, with a molecular formula of C11H14N2O9 . The molecule is shown in a ball-and-stick representation with different colors for atoms . More detailed molecular interactions can be found in the research paper .


Chemical Reactions Analysis

The chemical reactions involving 5-Carboxyhydroxymethyluridine are complex and involve a variety of enzymatic reactions . ALKBH4, a novel enzyme, interacts with small RNA, regulating the formation and metabolism of the ®-5-carboxyhydroxymethyl uridine methyl ester .


Physical And Chemical Properties Analysis

5-Carboxyhydroxymethyluridine has a molecular weight of 318.24 . Its physical and chemical properties include a logP of -3.7339 and a TPSA of 182.31 . It has 22 atoms, 9 Hydrogen Bond Acceptors 1 (HBA1), 10 Hydrogen Bond Acceptors 2 (HBA2), and 6 Hydrogen Bond Donors (HBD) .

Scientific Research Applications

Inhibition of Ribonucleotide Reductase

5-Carboxyhydroxymethyluridine, or derivatives like 5-(N-hydroxy) carboxamido-methyluridine, have been explored for their potential as inhibitors of ribonucleotide reductase. This enzyme plays a crucial role in DNA synthesis and repair, making it a target for drug development, especially in cancer therapies. Researchers synthesized hydroxamic acids incorporating a radical trap into a nucleoside structure, designed as potential inhibitors of this enzyme (Currid & Wightman, 1997).

Antiviral Applications

Derivatives of 5-Carboxyhydroxymethyluridine, such as certain carboxamide derivatives, have been synthesized as potent inhibitors of herpes simplex virus thymidine kinase (HSV-TK). These compounds demonstrate significant antiviral activity, potentially offering a new approach to treating viral infections (Martin et al., 2001).

Monitoring Drug Metabolism via NMR

The application of nuclear magnetic resonance (NMR) in monitoring the metabolism of drugs like 5-fluorouracil, a derivative of uridine, represents a significant advancement. This non-invasive method allows for the analysis of drug metabolism in living organisms, potentially revolutionizing drug development and dosage optimization (Stevens et al., 1984).

Cancer Research

Research on the synthesis of fluoropyrimidine carbamates, which generate 5-fluorouracil selectively in tumors, highlights the potential of 5-Carboxyhydroxymethyluridine derivatives in cancer treatment. These compounds show promise in enhancing the efficacy and safety of cancer therapies (Miwa et al., 1998).

DNA Demethylation Studies

5-Carboxyhydroxymethyluridine is also significant in studies of DNA demethylation. For example, research on the oxidation products of 5-methylcytosine in cellular DNA has shed light on the role of such modifications in epigenetic regulation (Liu et al., 2013).

Future Directions

Research on 5-Carboxyhydroxymethyluridine is ongoing, with a focus on understanding its role in RNA modification . Future research directions may include further exploration of its role in viral infections and various forms of malignancies , as well as its potential applications in other areas .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O9/c14-2-5-6(16)7(17)11(3-15,22-5)13-1-4(9(19)20)8(18)12-10(13)21/h1,5-7,14-17H,2-3H2,(H,19,20)(H,12,18,21)/t5-,6-,7-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHXKGWSRNEDEP-OJKLQORTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2(C(C(C(O2)CO)O)O)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@]2([C@@H]([C@@H]([C@H](O2)CO)O)O)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Carboxyhydroxymethyluridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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